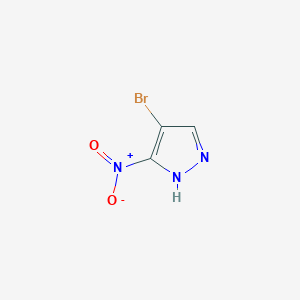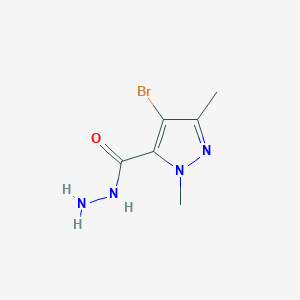
2-Amino-5-bromobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Amino-5-bromobenzenesulfonamide involves complex chemical reactions. For example, the synthesis of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide demonstrates the aminohalogenation reaction, highlighting the intricacies involved in synthesizing such compounds (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Additionally, the development of 2-aminobenzenesulfonamide-containing cyclononyne for click reactions underlines the synthetic versatility and potential for functionalization in these sulfonamide derivatives (Kyosuke Kaneda, Risa Naruse, S. Yamamoto, 2017).
Molecular Structure Analysis
The molecular structure of related compounds, such as (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide, has been characterized using techniques like FTIR, UV–Vis, and computational methods, offering insights into the structural features crucial for their chemical behavior and potential applications (S. Sowrirajan, N. Elangovan, G. Ajithkumar, K. Manoj, 2022).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-5-bromobenzenesulfonamide derivatives are notable for their complexity and diversity. The study on N-alkylation and aminohydroxylation of 2-azidobenzenesulfonamide reveals the formation of pyrrolobenzothiadiazepine precursors, indicating the compound's reactivity and utility in synthesizing complex heterocycles (Muslih S. Hamasharif, O. E. Smith, Collette J. Curran, K. Hemming, 2017).
Physical Properties Analysis
The physical properties of 2-Amino-5-bromobenzenesulfonamide derivatives are determined by their molecular structure. The analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride offers valuable information on the influence of molecular configuration on physical properties (L. Rublova, B. Zarychta, V. Olijnyk, B. Mykhalichko, 2017).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-bromobenzenesulfonamide and its derivatives are crucial for their potential applications. Studies such as the one on the recognition of different types of amino groups through iridium-catalyzed N-alkylation highlight the compound's reactivity and the possibility of introducing various functionalities (Lei Lu, Juan Ma, Panpan Qu, Feng Li, 2015).
Scientific Research Applications
1. Photodynamic Therapy Applications
2-Amino-5-bromobenzenesulfonamide derivatives have been utilized in photodynamic therapy (PDT), particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine substituted with 2-amino-5-bromobenzenesulfonamide derivatives demonstrated their potential as Type II photosensitizers. These derivatives show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for PDT applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
2. Anticholinesterase and Antioxidant Activities
Mphahlele, Gildenhuys, and Zamisa (2021) explored derivatives of 2-amino-5-bromobenzenesulfonamide for their anticholinesterase (AChE and BChE) and antioxidant effects. They conducted enzymatic assays to evaluate the inhibitory effects of these compounds against AChE and BChE activities and their antioxidant capacity through radical scavenging assays. This highlights the potential application of these derivatives in neurological research and antioxidant studies (Mphahlele, Gildenhuys, & Zamisa, 2021).
3. Heavy Metal Sensing
A study by Sheikh, Arshad, Rahman, Asiri, and Alamry (2016) on the development of a Co2+ ions sensor based on bis-sulfonamides including derivatives of 2-amino-5-bromobenzenesulfonamide showed promising results. These derivatives, synthesized via environmentally friendly methods, were fabricated onto a glassy carbon electrode to develop a sensitive and selective sensor for cobalt ions. This application is significant in environmental monitoring and healthcare fields (Sheikh et al., 2016).
4. Antitumor Agent Research
Research on halogenated sulfonamides, including derivatives of 2-amino-5-bromobenzenesulfonamide, has indicated their potential as antitumor agents. Ilies et al. (2003) found that these compounds, particularly the dihalogenated aminobenzolamides, inhibited the tumor-associated isozyme carbonic anhydrase IX. This discovery opens avenues for the development of novel antitumor drugs (Ilies et al., 2003).
5. Synthesis of Novel Compounds
The synthesis of novel compounds using 2-amino-5-bromobenzenesulfonamide derivatives has been explored in several studies. For instance, Turner et al. (2001) successfully used amino acid derived 2-nitrobenzenesulfonamides to synthesize amino acid-carbohydrate hybrids, demonstrating the versatility of these derivatives in the synthesis of complex molecules (Turner et al., 2001).
Mechanism of Action
Target of Action
Sulfonamides, the class of compounds to which it belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
Sulfonamides, including 2-Amino-5-bromobenzenesulfonamide, are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They compete with PABA for the active site of the enzyme, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid . This results in the inhibition of bacterial growth and replication.
Biochemical Pathways
The inhibition of dihydropteroate synthase disrupts the synthesis of folic acid, which is crucial for the production of nucleotides in bacteria. This affects DNA replication and transcription, protein synthesis, and other cellular functions, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by 2-Amino-5-bromobenzenesulfonamide leads to a decrease in the availability of nucleotides required for DNA and RNA synthesis. This results in the inhibition of bacterial growth and replication .
Safety and Hazards
2-Amino-5-bromobenzenesulfonamide is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be worn .
properties
IUPAC Name |
2-amino-5-bromobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILQOXCWMHWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356231 | |
| Record name | 2-amino-5-bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromobenzenesulfonamide | |
CAS RN |
54734-84-8 | |
| Record name | 2-amino-5-bromobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)





